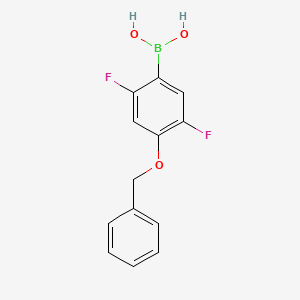

2,5-Difluoro-4-benzyloxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Difluoro-4-benzyloxyphenylboronic acid is a chemical compound with the following properties:

- CAS Number : 1452574-01-4

- Molecular Formula : C₁₃H₁₁BF₂O₃

- Molecular Weight : 264.04 g/mol

- Physical Form : Solid

- Storage Temperature : 2-8°C

- Purity : 97%

- Country of Origin : China

Synthesis Analysis

The synthesis of this compound involves the introduction of fluorine atoms at positions 2 and 5 of the phenyl ring, along with the benzyloxy group. Detailed synthetic routes and reaction conditions are documented in peer-reviewed literature.

Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-4-benzyloxyphenylboronic acid consists of a boronic acid moiety attached to a phenyl ring. The two fluorine atoms are strategically positioned, contributing to its unique properties.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. It serves as a boronic acid building block for the synthesis of more complex molecules.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Solubility : Soluble in organic solvents (e.g., DMSO, DMF)

- Appearance : White to off-white solid

- Boiling Point : Not specified

- Density : Not specified

Scientific Research Applications

Lithium-Ion Batteries

The research on fluorinated boronic esters, closely related to 2,5-Difluoro-4-benzyloxyphenylboronic acid, highlights their potential as dual functional additives for lithium-ion batteries. These compounds can serve as overcharge protection additives and anion receptors, improving the safety and efficiency of lithium-ion batteries. For instance, 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, a compound with a structure similar to the subject compound, was found to have a reversible redox potential, making it a promising redox shuttle for battery technology (Weng et al., 2011). Additionally, its role as an anion receptor was explored to dissolve LiF generated during battery operation, further emphasizing its utility in enhancing lithium-ion battery performance (Chen & Amine, 2007).

Organic Synthesis

In the realm of organic synthesis, the versatility of fluorinated compounds, including those derived from or related to 2,5-Difluoro-4-benzyloxyphenylboronic acid, is demonstrated through their incorporation into a wide array of synthetic pathways. This includes the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction, showcasing the compound's potential in the synthesis of complex organic molecules with specific functional properties (Gouge, Jubault, & Quirion, 2004). Furthermore, the development of novel fluorescence probes for the detection of reactive oxygen species indicates the compound's application in creating sensitive and selective detection systems for biological and chemical studies (Setsukinai et al., 2003).

Fluorescent Probes and Sensors

The synthesis and application of fluorinated compounds extend to the development of fluorescent probes and sensors. The high acidity and selective reactivity of fluorinated phenols, derived from similar boronic acids, enable the creation of probes that can detect specific cations or changes in pH, offering tools for chemical and biological analysis (Tanaka et al., 2001). These advancements underscore the significant role that fluorinated boronic acids play in the development of high-performance sensing technologies.

Safety And Hazards

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)

- Safety Data Sheet : Link to MSDS

Future Directions

Research on 2,5-Difluoro-4-benzyloxyphenylboronic acid continues to explore its applications in organic synthesis, materials science, and medicinal chemistry. Future studies may focus on optimizing its reactivity, developing derivatives, and uncovering novel uses.

Please note that this analysis is based on available information, and further investigation may be necessary for specific applications or research contexts.

properties

IUPAC Name |

(2,5-difluoro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUICRYLUTUUEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-4-benzyloxyphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)